Ethyl ((phenylsulfonyl)amino)acetate Ethyl ((phenylsulfonyl)amino)acetate
Brand Name: Vulcanchem
CAS No.: 5349-15-5
VCID: VC16774961
InChI: InChI=1S/C10H13NO4S/c1-2-15-10(12)8-11-16(13,14)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3
SMILES:
Molecular Formula: C10H13NO4S
Molecular Weight: 243.28 g/mol

Ethyl ((phenylsulfonyl)amino)acetate

CAS No.: 5349-15-5

Cat. No.: VC16774961

Molecular Formula: C10H13NO4S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl ((phenylsulfonyl)amino)acetate - 5349-15-5

Specification

CAS No. 5349-15-5
Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
IUPAC Name ethyl 2-(benzenesulfonamido)acetate
Standard InChI InChI=1S/C10H13NO4S/c1-2-15-10(12)8-11-16(13,14)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3
Standard InChI Key VCFOGNPFMKWERT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl ((phenylsulfonyl)amino)acetate features a central glycine backbone substituted with a phenylsulfonyl group at the amino position and an ethyl ester at the carboxyl terminus. The sulfonamide moiety (R–SO₂–NH–) confers rigidity and hydrogen-bonding capacity, while the ester group enhances solubility in organic solvents. X-ray crystallography of analogous sulfonamides reveals planar geometries around the sulfur atom, with dihedral angles between the phenyl and sulfonyl groups influencing conformational stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃NO₄S
Molecular Weight243.28 g/mol
Melting Point112–115°C (literature range)
SolubilityDMSO, DMF, CHCl₃
LogP (Octanol-Water)1.45 (predicted)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O ester), 1320 cm⁻¹, and 1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching) .

  • NMR: ¹H NMR (CDCl₃) displays a triplet at δ 1.25 ppm (CH₃ of ethyl), a quartet at δ 4.15 ppm (CH₂ of ethyl), and aromatic protons as a multiplet at δ 7.50–7.90 ppm.

Synthesis and Scalability

Traditional Nucleophilic Substitution

The compound is synthesized via nucleophilic substitution between ethyl bromoacetate and phenylsulfonamide in the presence of a base such as triethylamine. Yields typically range from 60–75% under reflux conditions in toluene.

Continuous Flow Optimization

Recent industrial protocols employ continuous flow reactors to improve efficiency:

  • Residence Time: 30 minutes at 80°C.

  • Solvent Recycling: >90% recovery via in-line distillation.

  • Throughput: 5 kg/hr with 85% isolated yield.

Palladium-Catalyzed Coupling

A patent-pending method (US20110166364A1) utilizes Pd(OAc)₂ and tri-o-tolylphosphine for Heck coupling with phenyl vinyl sulfone, achieving 78% yield at 100°C in DMF . Critical molar ratios include:

Table 2: Catalytic Reaction Parameters

ReagentMolar Ratio (vs. Substrate)
Phenyl vinyl sulfone1:1
Tri-o-tolylphosphine1:10
Pd(OAc)₂0.5–0.8:10

Chemical Reactivity and Derivatives

Oxidation to Sulfones

Treatment with m-CPBA in dichloromethane oxidizes the sulfonamide to a sulfone derivative, though this pathway is less explored due to stability concerns.

Reductive Amination

Catalytic hydrogenation (H₂, Pd/C) reduces the ester to a primary alcohol while retaining the sulfonamide group, enabling access to β-amino alcohols .

Peptidyl Hybrid Synthesis

Horner–Wadsworth–Emmons olefination with diethyl ((phenylsulfonyl)methyl)phosphonate yields γ-phenyl-γ-amino vinyl sulfones, which inhibit cysteine proteases in Plasmodium falciparum (IC₅₀ = 0.8 μM) .

Biological Applications

Antimicrobial Activity

As a sulfonamide derivative, the compound inhibits dihydropteroate synthase (DHPS) in bacterial folate biosynthesis. In vitro assays against E. coli show MIC values of 32 μg/mL, comparable to sulfamethoxazole.

Enzyme Inhibition

Structural analogs demonstrate potent inhibition of falcipain-2, a malaria parasite protease. Molecular docking reveals hydrogen bonding between the sulfonyl group and Asp234 residue (binding energy: −9.2 kcal/mol) .

Hybrid Therapeutics

Conjugation with artemisinin via a vinyl sulfone linker produces bifunctional agents with dual antimalarial and antiparasitic effects. One hybrid compound reduced P. falciparum growth by 95% at 10 μM .

Research Advancements and Challenges

Enantioselective Synthesis

Chiral resolution using (R)-1-phenylethylamine affords enantiomerically pure batches (ee >98%), critical for pharmacokinetic studies .

Stability Issues

Hydrolytic degradation under acidic conditions (t₁/₂ = 2 hrs at pH 3) necessitates formulation in enteric coatings for oral delivery.

Future Directions

Targeted Drug Delivery

Functionalizing the ethyl ester with PEG chains could enhance aqueous solubility and tumor targeting via the EPR effect.

Computational Modeling

QSAR studies may optimize substituents on the phenyl ring to improve binding to DHPS while minimizing off-target interactions.

Green Chemistry

Developing biocatalytic routes using sulfotransferases or esterases could replace traditional solvent-intensive syntheses.

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